N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide
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Description
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C22H20F3N3O2S and its molecular weight is 447.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Solid-Phase Synthesis and Rearrangements : N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, related to the target compound, have been synthesized via solid-phase synthesis. These compounds undergo reactions yielding pyrrolidin-3-ones, demonstrating the compound's reactivity and potential in synthesizing cyclic compounds (Králová et al., 2019).
Divergent Chemical Synthesis : Research on N-[3-(Trifluoromethyl)homoallyl]sulfonamides, similar to the target compound, illustrates their role in the synthesis of pyrrolidines and prolines bearing fluorinated one-carbon units. This highlights their utility in creating structurally diverse molecules with potential pharmacological applications (Nadano et al., 2006).
Cyclisation Catalyst : Sulfonamides like the target compound act as terminators in cationic cyclisations, favoring the formation of pyrrolidines and homopiperidines. This demonstrates their catalytic potential in creating polycyclic systems, which could be relevant in pharmaceutical synthesis (Haskins & Knight, 2002).
Applications in Medicinal Chemistry
Structure-based Drug Discovery : Phenyl (3-phenylpyrrolidin-3-yl)sulfones, structurally similar to the target compound, have been identified as selective RORγt inverse agonists. This indicates the potential of such compounds in drug discovery, especially in targeting specific receptors for therapeutic applications (Duan et al., 2019).
Organocatalysis in Synthesis : Compounds like 4-Trifluoromethanesulfonamidyl prolinol have been used as catalysts in asymmetric Michael addition reactions, suggesting the role of similar sulfonamides in facilitating stereoselective synthesis, a crucial aspect in developing active pharmaceutical ingredients (Wang et al., 2009).
DNA Interaction and Nuclease Activity : Copper(II) complexes with N-substituted sulfonamides, akin to the target compound, have shown moderate nuclease activity, indicating their potential role in DNA interaction and cleavage, which could be explored for therapeutic or experimental applications (Bodoki et al., 2020).
Properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)-4-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2S/c23-22(24,25)18-5-3-4-17(14-18)16-7-9-20(10-8-16)31(29,30)27-19-11-13-28(15-19)21-6-1-2-12-26-21/h1-10,12,14,19,27H,11,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXVGZCSAWHADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.